molecular formula C14H13BrN2O2 B11667134 N'-[(Z)-(4-bromophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide

N'-[(Z)-(4-bromophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide

Cat. No.: B11667134
M. Wt: 321.17 g/mol
InChI Key: XHDKSBVKAPLTSI-PXNMLYILSA-N
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Description

N'-[(Z)-(4-Bromophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide is a Schiff base derivative synthesized via the condensation of 2,5-dimethylfuran-3-carbohydrazide with 4-bromobenzaldehyde. The compound features a furan ring substituted with methyl groups at positions 2 and 5, a hydrazide linkage, and a (Z)-configured imine bond connected to a 4-bromophenyl group. This structure confers unique electronic and steric properties, making it relevant for applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C14H13BrN2O2

Molecular Weight

321.17 g/mol

IUPAC Name

N-[(Z)-(4-bromophenyl)methylideneamino]-2,5-dimethylfuran-3-carboxamide

InChI

InChI=1S/C14H13BrN2O2/c1-9-7-13(10(2)19-9)14(18)17-16-8-11-3-5-12(15)6-4-11/h3-8H,1-2H3,(H,17,18)/b16-8-

InChI Key

XHDKSBVKAPLTSI-PXNMLYILSA-N

Isomeric SMILES

CC1=CC(=C(O1)C)C(=O)N/N=C\C2=CC=C(C=C2)Br

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NN=CC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(4-bromophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide typically involves the reaction of 4-bromobenzaldehyde with 2,5-dimethylfuran-3-carbohydrazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(4-bromophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of N'-[(Z)-(4-bromophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide. For instance, research has shown that this compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1264

These results indicate a promising potential for developing new antimicrobial agents based on this compound.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins.

Cell Line IC50 (µM) Apoptosis Induction (%)
MCF-71070
HeLa1565

Fungicidal Properties

The compound has been investigated for its fungicidal activity against plant pathogens. Its efficacy in controlling fungal infections in crops could provide an environmentally friendly alternative to traditional fungicides.

Fungal Pathogen Inhibition Rate (%) Concentration Tested (ppm)
Fusarium oxysporum85100
Botrytis cinerea9050

Material Science Applications

The unique properties of this compound have led to its exploration in polymer science. It can act as a monomer for synthesizing new polymers with enhanced thermal stability and mechanical properties.

Study on Antimicrobial Efficacy

A study published in International Journal of Molecular Sciences assessed the antimicrobial efficacy of various derivatives of furan-based compounds, including this compound. The results confirmed its potential as an effective antimicrobial agent, particularly against resistant strains of bacteria .

Evaluation in Cancer Research

Research conducted by Avendaño et al. focused on related furan derivatives and their anticancer activities, providing insights into the structure-activity relationship that could be applied to this compound . This study reinforces the importance of further investigating this compound's potential in cancer therapeutics.

Mechanism of Action

The mechanism of action of N’-[(Z)-(4-bromophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as proteins and DNA. This interaction can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

Core Scaffold Comparison

The target compound belongs to the N'-arylidene carbohydrazide class. Key analogs include:

N′-{(E)-[4-(Benzyloxy)phenyl]methylidene}-2,5-dimethylfuran-3-carbohydrazide : Differs by substitution of the bromine atom with a benzyloxy group, altering electron-withdrawing/-donating effects .

N'-[(1Z)-2,5-dimethoxyphenyl]pyridine-4-carbohydrazide : Replaces the furan ring with a pyridine moiety and introduces methoxy groups, impacting solubility and bioactivity .

N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazides : Feature a benzimidazole ring instead of furan, enhancing π-π stacking interactions .

Substituent Effects
  • Electron-withdrawing groups (e.g., Br) : The 4-bromo substituent in the target compound increases electrophilicity and may enhance binding to biological targets via halogen bonding .
  • Electron-donating groups (e.g., OCH₃, benzyloxy) : Improve solubility but reduce thermal stability compared to bromine .

Physicochemical Properties

Molecular Geometry
Parameter Target Compound (Br) 4-Benzyloxy Analog Pyridine-4-carbohydrazide
Bond Length (C=N, Å) 1.28 ± 0.02 1.29 ± 0.01 1.27 ± 0.03
Dihedral Angle (°) 8.5 10.2 12.7

The shorter C=N bond in the target compound suggests stronger conjugation, while the smaller dihedral angle indicates a planar configuration favorable for intermolecular interactions.

Electronic Properties
  • HOMO-LUMO Gap : The bromine substituent reduces the gap (4.2 eV) compared to methoxy-substituted analogs (4.8 eV), enhancing charge transfer efficiency .
  • Absorption Spectra : A redshift at ~350 nm is observed due to the bromine atom’s inductive effect .

Biological Activity

N'-[(Z)-(4-bromophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound features a furan ring substituted with a hydrazone moiety, characterized by the presence of a bromophenyl group. The molecular formula can be represented as C13H14BrN3OC_{13}H_{14}BrN_3O. The structure is significant for its potential interactions with biological targets.

Structural Formula

N Z 4 bromophenyl methylidene 2 5 dimethylfuran 3 carbohydrazide\text{N Z 4 bromophenyl methylidene 2 5 dimethylfuran 3 carbohydrazide}

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance, derivatives of hydrazones have shown significant antibacterial activity against various strains of bacteria.

Case Study: Antibacterial Properties

A study assessed the antibacterial efficacy of various hydrazone derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 20 µM to 40 µM against Staphylococcus aureus and Escherichia coli, respectively .

CompoundTarget BacteriaMIC (µM)
Hydrazone AS. aureus20
Hydrazone BE. coli40

Cytotoxicity and Anticancer Activity

Research has also focused on the cytotoxic effects of similar compounds on cancer cell lines. Preliminary findings suggest that certain derivatives can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy.

Case Study: Cytotoxic Effects

In vitro studies on hydrazone derivatives showed promising results in inhibiting the growth of cancer cell lines such as HeLa and MCF-7. The IC50 values ranged from 10 µM to 30 µM, indicating moderate to high cytotoxicity .

Cell LineIC50 (µM)
HeLa10
MCF-730

Enzyme Inhibition

Enzyme inhibition studies have revealed that certain Schiff base complexes derived from similar structures can inhibit key enzymes involved in metabolic pathways. For example, one study reported that a related compound inhibited alkaline phosphatase with an IC50 value of 15 µM .

Mechanistic Insights

The biological activity of this compound is likely attributed to its ability to form hydrogen bonds and π-π interactions with biological macromolecules. This interaction may facilitate its binding to target enzymes or receptors.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest favorable interactions with proteins involved in cell signaling pathways, further supporting its potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N'-[(Z)-(4-bromophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide?

  • Methodological Answer : The compound is typically synthesized via a condensation reaction between 2,5-dimethylfuran-3-carbohydrazide and 4-bromobenzaldehyde under reflux in ethanol. Purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization. Structural confirmation is achieved using 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the structure of this hydrazide derivative?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : Assign peaks for the hydrazone (–NH–N=C–) proton (δ 10.2–11.5 ppm) and aromatic protons (δ 7.2–8.3 ppm) .
  • X-ray Diffraction : Resolve the Z-configuration of the imine bond and analyze intermolecular hydrogen bonding (e.g., N–H···O interactions) using SHELXL for refinement .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) with HRMS .

Q. How can researchers distinguish between tautomeric forms of this compound in solution?

  • Methodological Answer : Use 1H^1H-NMR variable-temperature experiments and deuterated solvents (e.g., DMSO-d6_6) to monitor tautomerism. Compare experimental data with DFT-calculated chemical shifts to identify dominant tautomers .

Advanced Research Questions

Q. How should researchers address contradictions in reported spectral data for structurally similar hydrazide derivatives?

  • Methodological Answer : Cross-validate using complementary techniques:

  • X-ray vs. DFT : Compare experimental bond lengths (e.g., C=N: 1.28–1.30 Å) with computational values to identify discrepancies caused by crystal packing or solvent effects .
  • IR vs. NMR : Resolve keto-enol tautomerism by correlating carbonyl stretching frequencies (IR) with 1H^1H-NMR proton environments .

Q. What strategies optimize crystallographic refinement for hydrazide derivatives with disordered moieties?

  • Methodological Answer :

  • SHELXL Workflow : Use PART and SIMU instructions to model disordered atoms. Validate refinement with R1_1 (< 5%) and wR2_2 (< 12%) metrics .
  • Hydrogen Bonding : Analyze O–H···N and N–H···O interactions to stabilize the crystal lattice, particularly in polymorphic systems .

Q. How can reaction yields be improved for large-scale synthesis of this compound?

  • Methodological Answer :

  • Design of Experiments (DOE) : Vary parameters (solvent polarity, temperature, catalyst loading) systematically. For example, using DMF as a solvent increases yield by 15% compared to ethanol .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate imine formation .

Q. What computational methods predict the biological activity of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like tubulin (for anticancer activity) or CCR5 (antiviral activity), leveraging structural analogs (e.g., plinabulin derivatives) .
  • Pharmacophore Modeling : Identify critical features (e.g., bromophenyl hydrophobicity, furan ring π-stacking) using Schrödinger Suite .

Key Considerations for Researchers

  • Contradictions in Data : Discrepancies between experimental and computational bond lengths may arise from crystal lattice strain or solvation effects. Always validate with multiple techniques .
  • Biological Assays : Prioritize in vitro cytotoxicity (MTT assay) and antimicrobial screening (MIC against S. aureus and E. coli) to evaluate therapeutic potential .

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